Obovatol

Descripción general

Descripción

Obovator es un compuesto fenólico aislado de las cortezas y frutos de Magnolia obovata. Es conocido por sus significativas actividades biológicas, incluyendo efectos antiplaquetarios. El compuesto es parte de un grupo de lignanos de éter bifenílico de origen natural, que han sido estudiados por sus posibles aplicaciones terapéuticas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de obovator generalmente implica la extracción de fuentes naturales como la corteza y los frutos de Magnolia obovata. El proceso de extracción incluye el uso de metanol para obtener extractos brutos, seguido de técnicas cromatográficas para aislar el compuesto puro .

Métodos de Producción Industrial

La producción industrial de obovator es menos común debido a su abundancia natural. El proceso de extracción puede escalarse utilizando técnicas cromatográficas a gran escala y métodos de extracción con solventes para satisfacer las demandas industriales.

Análisis De Reacciones Químicas

Tipos de Reacciones

Obovator experimenta diversas reacciones químicas, incluyendo:

Oxidación: Obovator puede ser oxidado para formar quinonas y otros derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir obovator en sus formas reducidas, las cuales pueden tener diferentes actividades biológicas.

Sustitución: Las reacciones de sustitución, particularmente la sustitución aromática electrofílica, pueden introducir diferentes grupos funcionales en la molécula de obovator.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de litio y aluminio.

Sustitución: Las reacciones de sustitución aromática electrofílica a menudo utilizan reactivos como halógenos y agentes nitrantes en condiciones ácidas.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados y reducidos de obovator, así como compuestos sustituidos con diferentes grupos funcionales.

Aplicaciones Científicas De Investigación

Neuroprotective Effects

Obovatol has been shown to have profound effects on neuroinflammation and neuroprotection. A study demonstrated that this compound inhibits microglial activation and the production of pro-inflammatory cytokines in response to lipopolysaccharide stimulation. The compound was found to inhibit nitric oxide production with an IC50 value of 10 µM and protect neurons from microglial toxicity in both in vitro and in vivo models. Notably, peroxiredoxin 2 was identified as a molecular target of this compound, enhancing its reactive oxygen species-scavenging activity and suppressing inflammatory pathways mediated by microglia .

Anticancer Properties

This compound exhibits significant anticancer properties across various cancer types. Research indicates that it induces apoptosis in tongue squamous cell carcinoma (TSCC) by downregulating cyclin-dependent kinases and promoting cell cycle arrest. Furthermore, this compound has been reported to inhibit the growth of prostate and colon cancer cells through apoptosis induction via the mitochondrial pathway. Specifically, it increases the expression of pro-apoptotic proteins like Bak and Bax while decreasing anti-apoptotic proteins such as Bcl-2 .

The compound also shows promise in inhibiting matrix metalloproteinases, which are crucial for cancer metastasis. In vitro studies have demonstrated that this compound has a GI50 value ranging from 10 to 31 µg/ml against various cancer cell lines, indicating its potential as a therapeutic agent .

Antimicrobial Activity

This compound's antimicrobial properties have been investigated against various pathogens. It acts as a chitin synthase inhibitor, showing strong antifungal activity against Cryptococcus neoformans and other pathogenic fungi with an IC50 value of 38 µM. This specificity suggests its potential utility in treating fungal infections . Additionally, this compound has been shown to inhibit the Salmonella type III secretion system, indicating its possible application in preventing bacterial infections .

Summary of Applications

| Application Area | Findings | Mechanism |

|---|---|---|

| Neuroprotection | Inhibits microglial activation; protects neurons from toxicity | Inhibition of nitric oxide production; modulation of redox signaling |

| Cancer Treatment | Induces apoptosis in various cancer cells (e.g., TSCC, prostate) | Regulation of apoptotic pathways; inhibition of cell cycle progression |

| Antimicrobial | Strong antifungal activity against Cryptococcus neoformans | Inhibition of chitin synthase activity |

Case Studies and Clinical Insights

- Neuroinflammation : A study using this compound highlighted its role as a chemical probe for investigating microglial signaling pathways involved in neuroinflammation. The results suggest that it may serve as a promising drug candidate for neurodegenerative diseases .

- Cancer Therapy : Clinical observations indicate that this compound's ability to induce apoptosis could be leveraged for developing novel cancer therapies targeting specific pathways in tumor cells .

- Infection Control : Investigations into this compound's antimicrobial properties revealed its potential use in treating infections caused by resistant bacterial strains due to its unique mechanism of action against bacterial secretion systems .

Mecanismo De Acción

El mecanismo de acción de obovator involucra su interacción con varios objetivos moleculares y vías. Se ha demostrado que inhibe la agregación plaquetaria interfiriendo con las vías de señalización involucradas en la activación plaquetaria . El compuesto también exhibe propiedades antioxidantes, que contribuyen a sus efectos biológicos.

Comparación Con Compuestos Similares

Obovator es único entre los lignanos fenólicos debido a sus características estructurales específicas y actividades biológicas. Compuestos similares incluyen:

Magnolol: Otro lignano de éter bifenílico de Magnolia obovata con propiedades antiinflamatorias y anticancerígenas.

Honokiol: Un compuesto estructuralmente similar a obovator, conocido por sus efectos antiinflamatorios y neuroprotectores.

Syringin: Un compuesto fenólico con efectos inhibitorios leves sobre la agregación plaquetaria.

Actividad Biológica

Obovatol, a compound derived from the bark of Magnolia obovata , has garnered attention in recent years for its diverse biological activities. This article explores the various effects of this compound, including its anti-cancer properties, antibacterial activity, and potential therapeutic applications in vascular health.

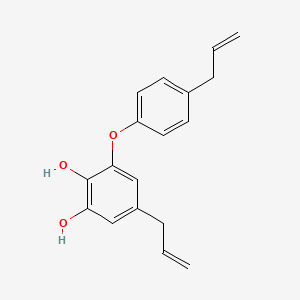

Chemical Structure and Source

This compound is a biphenyl compound primarily isolated from the bark cortex of Magnolia officinalis and Magnolia obovata . Its structure is characterized by a unique arrangement of phenolic groups that contribute to its biological efficacy.

Anticancer Activity

Mechanisms of Action

This compound has been shown to inhibit cell proliferation in various cancer cell lines, particularly in acute myeloid leukemia (AML). Research indicates that this compound induces apoptosis through the activation of the mitogen-activated protein kinase (MAPK) pathway and the intrinsic apoptotic pathway. Specifically, it increases pro-apoptotic protein levels (e.g., Bax) while decreasing anti-apoptotic proteins (e.g., Bcl-2), leading to the activation of caspases-3 and -9 .

Case Study: Acute Myeloid Leukemia

In a study involving the human AML cell line MM6, treatment with this compound resulted in significant apoptosis and reduced cell viability. The findings suggest that this compound could serve as a potential therapeutic agent for AML by modulating key signaling pathways involved in cell survival and death .

Antibacterial Activity

Inhibition of Salmonella

This compound exhibits potent inhibitory effects against the type III secretion system (TTSS) of Salmonella typhimurium , with an IC50 value of 19.8 μM. This inhibition is associated with reduced hemolytic activity and decreased bacterial motility .

Table 1: Summary of Antibacterial Effects

| Parameter | Value |

|---|---|

| IC50 against TTSS-mediated hemolysis | 19.8 μM |

| Effect on bacterial motility | Significant reduction at 25 μM and 50 μM |

| mRNA expression downregulation | sipA, sipB, sopA, sopB, sopE2 |

These results highlight this compound's potential as an antibacterial agent, particularly in targeting pathogenic mechanisms rather than merely inhibiting bacterial growth.

Vascular Health

Inhibition of Vascular Smooth Muscle Cell Proliferation

This compound has demonstrated significant effects on vascular smooth muscle cells (VSMCs). In vitro studies show that it inhibits PDGF-BB-induced VSMC proliferation by blocking cell cycle progression and upregulating p21Cip1 expression. In vivo studies further support these findings, indicating that this compound treatment leads to reduced neointimal formation following vascular injury .

Table 2: Effects on Vascular Smooth Muscle Cells

| Treatment Concentration | Proliferation Inhibition | Neointimal Formation Reduction |

|---|---|---|

| 1 µM | Significant | Yes |

| 5 µM | Significant | Yes |

These results suggest that this compound may have therapeutic applications in preventing restenosis and atherosclerosis.

Additional Biological Activities

This compound also exhibits various other pharmacological properties, including:

Propiedades

IUPAC Name |

5-prop-2-enyl-3-(4-prop-2-enylphenoxy)benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O3/c1-3-5-13-7-9-15(10-8-13)21-17-12-14(6-4-2)11-16(19)18(17)20/h3-4,7-12,19-20H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPGPFZQBCIAFLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=C(C=C1)OC2=CC(=CC(=C2O)O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601003992 | |

| Record name | 5-(Prop-2-en-1-yl)-3-[4-(prop-2-en-1-yl)phenoxy]benzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601003992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83864-78-2 | |

| Record name | Obovatol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83864-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Obovatol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083864782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Obovatol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=364150 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(Prop-2-en-1-yl)-3-[4-(prop-2-en-1-yl)phenoxy]benzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601003992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Obovatol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6SZX78NXA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.